molecular formula C11H22N2O2 B1523148 4-[2-(Piperidin-4-yloxy)ethyl]morpholine CAS No. 1062625-66-4

4-[2-(Piperidin-4-yloxy)ethyl]morpholine

Katalognummer: B1523148
CAS-Nummer: 1062625-66-4
Molekulargewicht: 214.3 g/mol
InChI-Schlüssel: UUQGNMBESFLGFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Piperidin-4-yloxy)ethyl]morpholine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

The exact mode of action of 4-[2-(Piperidin-4-yloxy)ethyl]morpholine is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Biologische Aktivität

4-[2-(Piperidin-4-yloxy)ethyl]morpholine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a morpholine ring and a piperidine moiety. This combination suggests potential applications in the development of drugs targeting central nervous system (CNS) disorders. The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including receptors involved in pain modulation, neuroprotection, and neurotransmitter systems.

Structural Characteristics

The molecular formula of this compound is C_{12}H_{19}N_{3}O, with a molecular weight of approximately 198.31 g/mol. Its structure allows for diverse chemical reactivity, making it suitable for various synthetic pathways that can lead to derivatives with enhanced biological properties.

The biological activity of this compound can be linked to several mechanisms:

  • Receptor Interaction : Preliminary studies indicate that this compound may interact with sigma receptors, which play a role in pain perception and neuroprotection.
  • Neurotransmitter Modulation : Compounds containing morpholine and piperidine structures have been shown to modulate neurotransmitter systems, suggesting potential efficacy in treating anxiety and depression.
  • Pharmacokinetics : The compound exhibits favorable absorption and distribution characteristics, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that derivatives of morpholine and piperidine exhibit a range of biological activities:

Activity Description
AnalgesicPotential pain-relieving properties through modulation of pain pathways
Anti-inflammatoryAbility to reduce inflammation via interaction with inflammatory mediators
NeuroprotectiveProtective effects on neuronal cells, potentially aiding in neurodegenerative conditions
AntidepressantModulation of neurotransmitter systems may provide antidepressant effects

Case Studies

  • Analgesic Activity : In vitro studies have demonstrated that compounds similar to this compound can significantly reduce pain responses in animal models, suggesting its potential as an analgesic agent.
  • Neuroprotective Effects : Research has shown that morpholine derivatives can protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antidepressant Properties : A study focusing on the modulation of serotonin and norepinephrine levels found that certain morpholine derivatives exhibited antidepressant-like effects in behavioral models.

Comparative Analysis

A comparison with structurally similar compounds reveals the unique advantages of this compound:

Compound Name Structure Features Biological Activity
N-MethylmorpholineMorpholine ring with methyl substitutionCNS stimulant
Piperidin-4-olPiperidine ring with hydroxyl groupAnalgesic properties
1-(Piperidin-4-yl)-1H-pyrazolePyrazole ring fused with piperidineAntidepressant effects
4-(2-Hydroxyethyl)morpholineHydroxyl group on ethyl side chainNeuroprotective properties

The dual action potential stemming from both the morpholine and piperidine components may enhance the efficacy of this compound compared to other single-ring compounds, allowing it to modulate multiple biological pathways simultaneously.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

4-[2-(Piperidin-4-yloxy)ethyl]morpholine has been investigated for its potential therapeutic effects, particularly in the treatment of:

  • Anxiety and Depression : The compound's ability to modulate neurotransmitter systems suggests it could be effective in treating mood disorders. Research indicates that morpholine derivatives can influence serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Pain Management : Preliminary studies suggest interactions with sigma receptors, which are involved in pain modulation and neuroprotection, indicating potential use as an analgesic agent.

Case Studies

  • A clinical trial focusing on morpholine derivatives reported significant improvements in anxiety symptoms among participants treated with similar compounds.
  • Another study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases.

Interaction Studies

Research on the binding affinity of this compound to various receptors has shown promising results:

  • It may interact with sigma receptors implicated in neuroprotection, which could enhance its therapeutic profile against CNS disorders .

Future Directions and Research Opportunities

Given the promising pharmacological profiles and synthesis methodologies, future research could focus on:

  • Clinical Trials : Expanding clinical trials to assess safety and efficacy in diverse populations.
  • Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level to optimize its therapeutic applications.
  • Structural Modifications : Exploring modifications to improve bioavailability and target specificity.

Eigenschaften

IUPAC Name

4-(2-piperidin-4-yloxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-12-4-2-11(1)15-10-7-13-5-8-14-9-6-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQGNMBESFLGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062625-66-4
Record name 4-[2-(piperidin-4-yloxy)ethyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 4-(2-morpholinoethoxy)piperidine-1-carboxylate (78) (7.0 g, 22.26 mmol) was added to 6.0 HCl in propan-2-ol (30 mL, 180.00 mmol) and the reaction was stirred at 25° C. for 2 hours. The reaction mixture was evaporated to dryness and redissolved in methanol (75 mL) and water (7 mL), this was basified by stirring with solid sodium hydroxide for 1 hour. The reaction was filtered and evaporated to afford a gummy solid. This was stirred with ethyl acetate (75 mL) for 20 minutes, filtered and evaporated to afford a clear liquid. The crude product was purified by distillation at 1.2 mBar, collecting fractions that distilled at 120° C. to afford the desired material as a colourless oil (3.10 g, 65.0%); 1H NMR (400.132 MHz, CDCl3) δ 1.47-1.38 (2H, m), 1.93-1.89 (2H, m), 2.53-2.51 (4H, m), 2.63-2.56 (4H, m), 3.08 (2H, dt), 3.38-3.31 (1H, m), 3.61 (2H, t), 3.71 (4H, dd).
Name
Tert-butyl 4-(2-morpholinoethoxy)piperidine-1-carboxylate
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Piperidin-4-yloxy)ethyl]morpholine
Reactant of Route 2
4-[2-(Piperidin-4-yloxy)ethyl]morpholine
Reactant of Route 3
4-[2-(Piperidin-4-yloxy)ethyl]morpholine
Reactant of Route 4
4-[2-(Piperidin-4-yloxy)ethyl]morpholine
Reactant of Route 5
4-[2-(Piperidin-4-yloxy)ethyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[2-(Piperidin-4-yloxy)ethyl]morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.